7-amino-3-methyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one
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Overview
Description
7-amino-3-methyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one is a heterocyclic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science . The unique structure of this compound, which includes both triazine and thiadiazine rings, makes it an interesting subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-methyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one typically involves the cyclocondensation of 4-amino-6-methyl-3-thio-1,2,4-triazin-5-one with chloroacetonitrile in the presence of triethylamine in refluxing acetonitrile . The reaction mixture is refluxed for several hours, and the product is isolated through column chromatography using a mixture of chloroform and methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-amino-3-methyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can form fused heterocyclic systems through cyclization reactions with bifunctional reagents.
Common Reagents and Conditions
Chloroacetonitrile: Used in the initial synthesis.
Triethylamine: Acts as a base in the reaction.
Acetonitrile: Solvent for the reaction.
Major Products
The major products formed from these reactions include various fused heterocyclic compounds, such as pyridazino[3,4-b][1,2,4]triazino[3,4-b][1,3,4]thiadiazine derivatives .
Scientific Research Applications
7-amino-3-methyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-amino-3-methyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microbial cells . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-Dihydro-3-methyl-7-amino-[1,2,4]triazino[3,4-b][1,3,4]thiadiazine
- Pyridazino[3,4-b][1,2,4]triazino[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
7-amino-3-methyl-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one is unique due to its specific combination of triazine and thiadiazine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C6H7N5OS |
---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
7-amino-3-methyl-8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one |
InChI |
InChI=1S/C6H7N5OS/c1-3-5(12)11-6(9-8-3)13-2-4(7)10-11/h2H2,1H3,(H2,7,10) |
InChI Key |
PYXULAZDEXRLON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(CS2)N |
Origin of Product |
United States |
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